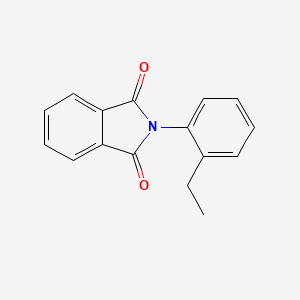

1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-

Description

General Overview of Isoindoledione Chemistry and Research Significance

The core structure of the compounds under discussion is the 1H-isoindole-1,3(2H)-dione, commonly known as phthalimide (B116566). This bicyclic aromatic imide is a cornerstone in organic synthesis and medicinal chemistry. mdpi.com The chemistry of isoindolediones is rich and varied, primarily characterized by the reactivity of the imide nitrogen and the stability of the phthaloyl group. organic-chemistry.org Phthalimides serve as crucial intermediates in the synthesis of primary amines through the well-established Gabriel synthesis. organic-chemistry.org

The significance of isoindoledione derivatives in research is vast, spanning materials science to pharmacology. In medicinal chemistry, the phthalimide scaffold is considered a "privileged structure" due to its presence in a wide array of biologically active compounds. mdpi.com These derivatives have demonstrated a broad spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer properties. mdpi.comnih.govnih.govucl.ac.ukmdpi.com

The Role of N-Substitution in Modulating Chemical Behavior

The introduction of a substituent at the nitrogen atom of the phthalimide core, creating an N-substituted phthalimide, dramatically influences the molecule's physicochemical and biological properties. This substitution is a key strategy for tuning the compound's lipophilicity, steric hindrance, and electronic environment. mdpi.com The nature of the N-substituent can alter the reactivity of the imide group, influence the molecule's crystal packing, and dictate its interactions with biological targets. For instance, the hydrophobicity imparted by the N-substituent can enhance the ability of the molecule to cross biological membranes. mdpi.com

Specific Research Focus: 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- within Contemporary Chemical Science

Within the extensive family of N-substituted phthalimides, 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, also known as N-(2-ethylphenyl)phthalimide, has been a subject of interest primarily in the field of structural chemistry and in studies investigating intramolecular catalytic effects. Research on this specific compound has aimed to understand how the ortho-ethylphenyl substituent influences the molecule's conformation and crystal structure. nih.gov

A key area of investigation involving this molecule has been in the study of the hydrolysis of N-substituted phthalimides, where it serves as a model to understand intramolecular general base and general acid catalysis. nih.gov The steric and electronic effects of the 2-ethylphenyl group are of particular interest in these mechanistic studies.

Current Gaps and Future Directions in Fundamental Research

Despite the foundational knowledge of its synthesis and solid-state structure, significant gaps remain in the comprehensive understanding of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-. There is a notable lack of published data concerning its detailed spectroscopic characterization (beyond basic data), its broader chemical reactivity beyond hydrolysis, and its potential applications in materials science or as a synthetic intermediate.

Furthermore, while many N-substituted phthalimides have been screened for biological activity, there is a scarcity of information on the pharmacological profile of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-. Future research could therefore be directed towards:

A thorough investigation of its reactivity in various organic transformations.

Detailed spectroscopic analysis using techniques such as advanced NMR and mass spectrometry.

Exploration of its potential as a ligand in coordination chemistry.

Screening for biological activities, such as anti-inflammatory or anticancer properties, based on the known bioactivity of other phthalimide derivatives.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-ethylphenyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-11-7-3-6-10-14(11)17-15(18)12-8-4-5-9-13(12)16(17)19/h3-10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGRYNXZCZEIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10351590 | |

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39953-63-4 | |

| Record name | ST50191166 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10351590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1h Isoindole 1,3 2h Dione, 2 2 Ethylphenyl

Classical Condensation and Cyclization Protocols

Traditional methods for the synthesis of N-substituted phthalimides, including the title compound, have long relied on direct condensation and subsequent cyclization reactions. These protocols are well-established and often provide high yields, though they may require harsh reaction conditions.

Phthalic Anhydride (B1165640) and Primary Amine Reactions

The most common and straightforward method for preparing 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- involves the reaction of phthalic anhydride with 2-ethylaniline (B167055). nih.gov This reaction is a classic example of nucleophilic acyl substitution followed by dehydration.

The synthesis typically proceeds by dissolving phthalic anhydride and 2-ethylaniline in a suitable solvent, such as glacial acetic acid. nih.gov The mixture is then heated, often at temperatures between 393–413 K, for several hours to ensure the completion of the reaction. nih.gov The progress of the reaction can be monitored using techniques like thin-layer chromatography. Upon completion, the reaction mixture is quenched with water, causing the product to precipitate out of the solution as a solid. This solid can then be collected and purified, commonly through recrystallization from a solvent like ethanol (B145695), to yield colorless crystals of N-(2-ethylphenyl)phthalimide. nih.gov This method has been reported to produce the target compound in high yields, around 90%. nih.gov

The initial step of the reaction mechanism involves the nucleophilic attack of the primary amine (2-ethylaniline) on one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate phthalamic acid.

Dehydration and Cyclodehydration Techniques

The intermediate phthalamic acid formed from the reaction of phthalic anhydride and 2-ethylaniline must undergo a cyclodehydration step to form the final imide product. In the classical approach using glacial acetic acid as a solvent and high temperatures, this dehydration occurs in situ. nih.govresearchgate.net The acetic acid can act as a catalyst, facilitating both the protonation of the carboxylic acid group and the removal of a water molecule. researchgate.net

The mechanism involves the nucleophilic attack of the amide nitrogen on the carboxylic acid's carbonyl carbon, forming a tetrahedral intermediate. researchgate.net Subsequent elimination of a water molecule, promoted by the acidic conditions and heat, leads to the formation of the stable five-membered imide ring of the phthalimide (B116566). researchgate.net While effective, this process can sometimes require prolonged reaction times and high temperatures.

Modern and Advanced Synthetic Strategies

In recent years, significant efforts have been directed towards developing more efficient, sustainable, and versatile methods for the synthesis of N-substituted phthalimides. These modern strategies often offer advantages such as shorter reaction times, milder conditions, and reduced environmental impact.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has emerged as a powerful tool for the formation of carbon-nitrogen bonds, offering alternative pathways to N-aryl imides like 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-. rsc.orgrsc.org These methods can involve the coupling of aryl halides or their equivalents with a source of the imide nitrogen.

For instance, palladium-catalyzed reactions have been developed for the synthesis of N-substituted phthalimides from ortho-halobenzoic acids and amines in the presence of carbon monoxide. rsc.org While not a direct synthesis from phthalic anhydride, this approach demonstrates the utility of transition metals in constructing the phthalimide core. Rhodium-catalyzed reactions have also been explored for the direct synthesis of N-substituted phthalimides from isocyanates and benzoic acids via C-H bond activation. rsc.org Another approach involves copper-catalyzed reactions, which have been used for the synthesis of phthalimides from 2-halobenzoic acids, amines, and a cyanide source in water. rsc.org These transition metal-catalyzed methods offer a broader substrate scope and can often be performed under milder conditions than classical condensation reactions.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions. ctppc.orgeijppr.comsemanticscholar.orgepa.gov In the context of synthesizing N-substituted phthalimides, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to improved yields. eijppr.comwisdomlib.org

The synthesis of phthalimide derivatives can be carried out by exposing a mixture of phthalic anhydride and a primary amine, such as 2-ethylaniline, to microwave radiation. eijppr.com This can be done in the presence of a solvent like acetic acid or under solvent-free conditions, sometimes with the aid of a solid support like montmorillonite-KSF clay, which can act as a reusable catalyst. eijppr.com The high efficiency of microwave heating is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique aligns with the principles of green chemistry by reducing energy consumption and reaction times. epa.gov

| Synthesis Method | Reagents | Conditions | Reaction Time | Yield | Reference |

| Classical Condensation | Phthalic anhydride, 2-ethylaniline | Glacial acetic acid, 393–413 K | 4 hours | 90% | nih.gov |

| Microwave-Assisted | Phthalic anhydride, various amines | Montmorillonite-KSF, Acetic acid, Microwave (700 W) | Minutes | Improved by 5-12% | eijppr.com |

Green Chemistry Approaches in Imide Synthesis

The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of phthalimides. researchgate.netresearchgate.netrsc.org

One green approach involves the use of more environmentally benign solvents, such as water or ionic liquids, or conducting reactions under solvent-free conditions. rsc.orgeijppr.com The use of reusable catalysts, like the montmorillonite-KSF clay in microwave-assisted synthesis, is another key aspect of green chemistry. eijppr.com Furthermore, developing atom-economical reactions, where a high proportion of the starting materials are incorporated into the final product, is a central goal. Transition metal-catalyzed reactions that proceed with high efficiency and selectivity contribute to this objective. rsc.org Some methods even utilize high-temperature, high-pressure water/ethanol mixtures to achieve rapid and clean synthesis of phthalimide derivatives. researchgate.net These green chemistry approaches aim to make the synthesis of compounds like 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- more sustainable and environmentally friendly.

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) offer significant advantages for the synthesis of N-substituted phthalimides by combining multiple reaction steps into a single procedure without isolating intermediates. researchgate.net This approach enhances efficiency, saves time, and often utilizes greener reaction conditions. hhu.denih.govacs.org Several MCR strategies are applicable to the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-.

A notable transition-metal-free MCR involves the reaction of arynes, isocyanides, and carbon dioxide (CO2). organic-chemistry.org In this method, an aryne precursor, an appropriate isocyanide, and CO2 as a C2 source combine to form the N-substituted phthalimide skeleton in a single step. organic-chemistry.org This reaction proceeds under mild conditions and demonstrates a broad substrate scope, accommodating various functional groups. organic-chemistry.org

Palladium-catalyzed multicomponent reactions have also been developed. One such strategy involves the carbonylative cyclization of ortho-dihaloarenes, amines, and carbon monoxide (CO). rsc.org For the synthesis of the target compound, this would involve reacting an ortho-dihaloarene with 2-ethylaniline and CO in the presence of a palladium catalyst, often in an ionic liquid as a green solvent. rsc.org Another palladium-catalyzed three-component reaction utilizes bromobenzonitrile, an isonitrile, and an aromatic amine (like 2-ethylaniline) to produce N-substituted phthalimides. rsc.org

Ultrasound-promoted one-pot syntheses represent another innovative approach. These methods can drive complex reaction cascades, such as a base-mediated Michael addition/intramolecular cyclization/aromatization sequence, to yield substituted phthalimides under green conditions, often using ethanol as a solvent. hhu.denih.govacs.org Microwave-assisted synthesis, sometimes employing clay catalysts like montmorillonite-KSF, has also been shown to significantly reduce reaction times from hours to minutes and improve yields compared to traditional heating methods. eijppr.com

| Method | Key Reactants | Catalyst/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Transition-Metal-Free MCR | Aryne precursor, Isocyanide, CO2 | Fluoride-induced, Mild conditions | Avoids transition metals, Forms multiple bonds in one step | organic-chemistry.org |

| Palladium-Catalyzed Carbonylative Cyclization | ortho-Dihaloarene, 2-Ethylaniline, CO | Palladium complex, Ionic liquid | High efficiency, Use of green solvent | rsc.org |

| Ultrasound-Promoted One-Pot Synthesis | Various precursors (e.g., 2-(4-oxo-2-thioxothiazolidin-5-ylidene)acetates) | Ultrasound irradiation, Ethanol solvent | Green conditions, Simple operation, High yields | hhu.denih.govacs.org |

| Microwave-Assisted Synthesis | Phthalic anhydride, 2-Ethylaniline | Montmorillonite-KSF, Acetic acid | Drastically reduced reaction time, Improved yields | eijppr.com |

Control of Selectivity in Synthesis

When synthesizing derivatives of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, particularly those involving modifications to the isoindole core, controlling selectivity is crucial. This includes directing reactions to a specific position (regioselectivity) and controlling the three-dimensional arrangement of atoms (stereoselectivity).

Regioselectivity Considerations

Regioselectivity becomes a key consideration when performing reactions on the isoindole nucleus, especially on its saturated or partially saturated analogues. For instance, in reactions involving unsymmetrical arynes during multicomponent syntheses, the final position of substituents is influenced by both electronic and steric effects of the reacting partners. organic-chemistry.org

In the context of derivative formation, such as the ring-opening of an epoxide on a hexahydro-isoindole-1,3-dione skeleton, regioselectivity is paramount. researchgate.net Theoretical and experimental studies on such systems show that the reaction can be either thermodynamically or kinetically controlled. researchgate.net In thermodynamically controlled reactions, selectivity is determined by the stability of the intermediate product, whereas in kinetically controlled reactions, the energy of the transition state dictates the outcome. researchgate.net For example, the nucleophilic ring-opening of 2-ethyl-5-alkylhexahydro-4H-oxireno[2,3-e]isoindole-4,6(5H)-diones has been shown to be highly selective, with the nucleophile preferentially attacking a specific carbon atom of the epoxide ring. researchgate.net This selectivity is guided by the electronic and steric environment established by the existing isoindole framework.

Stereochemical Control in Derivative Formation

Stereochemical control is essential when introducing chiral centers into derivatives of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-. The synthesis of new hexahydro-1H-isoindole-1,3(2H)-dione derivatives from a 2-ethyl/phenyl-3a,4,7,7a-tetrahydro precursor provides a clear example of this principle. researchgate.net

Reactions such as epoxidation and cis-hydroxylation on the double bond of the tetrahydro-isoindole ring system are highly stereoselective. The reagents typically approach from the less sterically hindered face of the molecule, leading to the formation of a specific stereoisomer. researchgate.net For example, epoxidation of 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by nucleophilic opening of the epoxide ring allows for the synthesis of various hydroxyl, amino, and triazole derivatives with defined stereochemistry. researchgate.net The subsequent conversion of hydroxyl groups to acetates also proceeds with retention of configuration. researchgate.net The rigid bicyclic structure of the isoindole core effectively shields one face of the molecule, directing the approach of incoming reagents and enabling precise control over the stereochemical outcome. researchgate.net

| Reaction Type | Selectivity Control | Governing Factors | Example Application | Reference |

|---|---|---|---|---|

| Aryne MCR | Regioselectivity | Electronic and steric effects of substituents on the aryne | Synthesis of substituted phthalimides | organic-chemistry.org |

| Epoxide Ring-Opening | Regioselectivity | Thermodynamic (intermediate stability) or kinetic (transition state energy) control | Formation of functionalized hexahydro-isoindole derivatives | researchgate.net |

| Epoxidation/Hydroxylation | Stereoselectivity | Steric hindrance from the existing bicyclic isoindole structure | Synthesis of cis-diacetate and hydroxyl derivatives | researchgate.net |

Isolation and Purification Techniques for Research Applications

Following the synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, isolation and purification are critical steps to obtain the compound in a form suitable for research applications. The choice of technique depends on the scale of the reaction, the physical properties of the product, and the nature of the impurities.

The most common initial isolation step involves quenching the reaction mixture, often with water, to precipitate the crude solid product. nih.gov The solid can then be collected by filtration. For instance, in the synthesis from phthalic anhydride and o-ethylaniline in glacial acetic acid, the mixture is quenched with water to separate the solid N-(2-Ethylphenyl)phthalimide. nih.gov

Recrystallization is a widely used and effective method for purifying solid organic compounds. The selection of an appropriate solvent is crucial; the desired compound should be highly soluble in the hot solvent but sparingly soluble at room temperature or below, while impurities should remain soluble at all temperatures. ijddr.in Ethanol is a commonly cited solvent for the recrystallization of N-(2-Ethylphenyl)phthalimide, yielding colorless crystals with high purity. nih.gov Other solvent systems, such as a mixture of dichloromethane (B109758) (CH2Cl2) and n-hexane, are also used for isoindole derivatives. acgpubs.org In some cases, the purification process may involve the use of animal charcoal during recrystallization to remove colored impurities. mdpi.com

Column chromatography is another powerful purification technique, particularly for removing impurities with similar solubility profiles to the product or for purifying non-crystalline products. acgpubs.org The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel (SiO2). A solvent system (eluent), such as a mixture of ethyl acetate (B1210297) and n-hexane, is passed through the column. acgpubs.org Components of the mixture separate based on their differential adsorption to the stationary phase, allowing for the collection of the pure product in fractions. The purity of the collected fractions is often monitored by Thin Layer Chromatography (TLC) . eijppr.com

| Technique | Description | Typical Solvents/Materials | Application Notes | Reference |

|---|---|---|---|---|

| Precipitation/Filtration | Initial isolation of the crude product from the reaction mixture. | Water is often used to quench the reaction and precipitate the organic solid. | A standard first step after synthesis. | nih.gov |

| Recrystallization | Purification of solids based on differential solubility in a hot versus cold solvent. | Ethanol, Isopropyl alcohol, Dichloromethane/n-hexane | Highly effective for obtaining crystalline solids of high purity. | nih.govacgpubs.orgmdpi.com |

| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Stationary Phase: Silica Gel; Eluent: Ethyl acetate/n-hexane mixtures. | Used for separating complex mixtures or non-crystalline products. | acgpubs.org |

| Thin Layer Chromatography (TLC) | A quick method to monitor reaction progress and check the purity of fractions. | Silica gel plates with a suitable eluent. | Used in conjunction with column chromatography and to assess completion of a reaction. | eijppr.com |

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework and confirm the identity of the compound. For N-substituted phthalimides, NMR provides unambiguous evidence for the connectivity of the substituent to the imide nitrogen. mdpi.com

The ¹H NMR spectrum of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- is expected to exhibit distinct signals corresponding to the protons of the phthalimide (B116566) moiety, the 2-ethylphenyl group, and the ethyl substituent. The integration of these signals would correspond to the number of protons in each unique chemical environment.

The four protons of the phthalimide ring typically appear as a complex multiplet or two distinct multiplets in the aromatic region, generally downfield (around 7.8-8.0 ppm), due to the deshielding effect of the adjacent carbonyl groups. The protons of the 2-ethylphenyl substituent would also resonate in the aromatic region (approximately 7.1-7.5 ppm), with their specific chemical shifts and multiplicities determined by their position relative to the ethyl group and the point of attachment to the imide nitrogen.

The ethyl group itself would present a characteristic pattern: a quartet for the methylene (B1212753) protons (-CH₂) and a triplet for the methyl protons (-CH₃). The quartet, typically found around 2.5-2.8 ppm, arises from the coupling of the methylene protons with the three adjacent methyl protons. The methyl triplet, appearing further upfield around 1.1-1.3 ppm, results from coupling with the two adjacent methylene protons.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Phthalimide (H-4, H-7) | ~ 7.95 | m |

| Phthalimide (H-5, H-6) | ~ 7.80 | m |

| 2-Ethylphenyl (4H) | ~ 7.2 - 7.5 | m |

| Ethyl (-CH₂) | ~ 2.70 | q (quartet) |

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, distinct signals are expected for the carbonyl carbons, the aromatic carbons of both ring systems, and the aliphatic carbons of the ethyl group.

The imide carbonyl carbons are the most deshielded and are expected to appear furthest downfield, typically in the range of 165-168 ppm. plos.org The aromatic region of the spectrum would contain multiple signals between 120 and 140 ppm. The quaternary carbons (to which the carbonyls and the nitrogen are attached) of the phthalimide ring are typically found around 132 ppm, while the protonated aromatic carbons appear around 124 and 135 ppm. The carbons of the 2-ethylphenyl ring would also resonate within this region. The aliphatic carbons of the ethyl group would appear upfield, with the methylene carbon (-CH₂) expected around 25-30 ppm and the terminal methyl carbon (-CH₃) around 13-16 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Imide Carbonyl (C=O) | ~ 167 |

| Aromatic Quaternary (Phthalimide) | ~ 132 |

| Aromatic CH (Phthalimide) | ~ 124, 135 |

| Aromatic Quaternary (2-Ethylphenyl) | ~ 130 - 140 |

| Aromatic CH (2-Ethylphenyl) | ~ 126 - 130 |

| Ethyl (-CH₂) | ~ 26 |

Note: These are predicted values based on typical chemical shift ranges for these functional groups. pressbooks.pubwisc.edu

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For the target molecule, COSY would show cross-peaks connecting the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show correlations between adjacent protons on the phthalimide and 2-ethylphenyl aromatic rings, aiding in their specific assignment. emerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹J-coupling). sdsu.edu It would show a cross-peak connecting the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal. Likewise, each aromatic CH proton would be correlated to its corresponding aromatic carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity (2-3 bonds, ²J and ³J-coupling) between protons and carbons. sdsu.edu Key HMBC correlations would include signals from the methylene protons of the ethyl group to the quaternary carbon of the phenyl ring to which it is attached. Furthermore, correlations from the aromatic protons on the 2-ethylphenyl ring to the imide carbonyl carbons would provide definitive proof of the N-aryl linkage. emerypharma.com

Vibrational Spectroscopy (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

The FT-IR spectrum of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- would be dominated by strong absorptions corresponding to the imide functional group. The most prominent features are the carbonyl (C=O) stretching vibrations. Due to symmetric and asymmetric stretching modes, imides typically show two distinct carbonyl absorption bands. 2promojournal.com The asymmetric stretch usually appears at a higher frequency (around 1770-1790 cm⁻¹) while the symmetric stretch appears at a lower frequency (around 1700-1720 cm⁻¹). researchgate.net

Other characteristic bands include C-N stretching vibrations of the imide ring (around 1380-1400 cm⁻¹) and C-H stretching vibrations from the aromatic rings (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).

Table 3: Characteristic FT-IR Frequencies for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | ~ 3050 - 3100 |

| Aliphatic C-H | Stretching | ~ 2850 - 2980 |

| Imide C=O | Asymmetric Stretching | ~ 1775 |

| Imide C=O | Symmetric Stretching | ~ 1710 |

| Aromatic C=C | Ring Stretching | ~ 1580 - 1610 |

Note: These are typical frequency ranges for the specified functional groups.

The carbonyl vibrations are particularly diagnostic. The two distinct bands confirm the five-membered imide ring structure. The exact positions of these bands can be influenced by the electronic nature of the N-substituent, though the effect of the 2-ethylphenyl group is expected to be modest.

Mass Spectrometry for Molecular Confirmation and Fragmentation

Mass spectrometry is an essential technique for verifying the molecular weight and elemental composition of a compound and for studying its structural integrity through fragmentation analysis.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, the molecular formula is confirmed as C₁₆H₁₃NO₂. nih.gov This corresponds to a theoretical exact mass of 251.09463 Da. While the molecular formula has been unequivocally confirmed through X-ray crystallography, specific experimental HRMS data providing a measured mass for comparison was not available in the reviewed literature. nih.gov

The study of fragmentation pathways in mass spectrometry reveals how a molecule breaks apart upon ionization, providing valuable information about its chemical structure and bond stability. For N-substituted phthalimide derivatives, fragmentation is often influenced by the nature of the substituent attached to the nitrogen atom. Common pathways can involve cleavages at the substituent or the breakdown of the phthalimide ring itself. However, a detailed experimental study and elucidation of the specific fragmentation pathway for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- were not found in the surveyed scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been applied to 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, providing unambiguous confirmation of its molecular structure and conformation in the solid state. nih.govum.edu.my

The compound crystallizes in the orthorhombic system. nih.gov Detailed crystallographic data are presented in the table below.

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₁₃NO₂ |

| Molecular Weight (g/mol) | 251.27 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 15.344 (2) |

| b (Å) | 7.7731 (8) |

| c (Å) | 21.693 (2) |

| Volume (ų) | 2587.4 (5) |

| Z (molecules per unit cell) | 8 |

| Temperature (K) | 100 (2) |

Data sourced from Ariffin et al. (2008). nih.govum.edu.my

The crystal structure analysis reveals key details about the molecule's conformation. nih.gov The phthalimide core and the attached 2-ethylphenyl ring system are each essentially planar. nih.gov A significant feature of the molecular geometry is the spatial relationship between these two planar moieties. The phthalimide and phenylene portions of the molecule are not coplanar; instead, they are inclined at a dihedral angle of 77.2 (1)°. nih.govum.edu.my This near-perpendicular orientation is a critical conformational characteristic, likely arising from steric hindrance between the phthalimide carbonyl groups and the ethyl group at the ortho position of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides information on the electronic structure and conjugated systems within the molecule. For phthalimide derivatives, absorption bands are typically associated with π → π* transitions within the aromatic rings and n → π* transitions involving the non-bonding electrons of the carbonyl oxygen atoms. Despite the utility of this technique, specific experimental UV-Vis absorption data, including wavelengths of maximum absorbance (λmax) and details of the electronic transitions for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, could not be located in the reviewed scientific sources.

Chemical Reactivity and Transformation of 1h Isoindole 1,3 2h Dione, 2 2 Ethylphenyl

Reactions Involving the Imide Nitrogen

The nitrogen atom of the imide ring is a key site for reactions that lead to the cleavage or opening of the heterocyclic ring. These transformations are particularly significant as they represent the fundamental reactivity of the phthalimide (B116566) group, often employed as a protecting group for primary amines in organic synthesis. organic-chemistry.org

Aminolysis is a characteristic reaction of N-substituted phthalimides, leading to the cleavage of one or both carbonyl-nitrogen bonds. This process is most famously utilized in the Gabriel synthesis of primary amines, where hydrazinolysis is the classic method for deprotection. masterorganicchemistry.com

Hydrazinolysis: The reaction of N-(2-ethylphenyl)phthalimide with hydrazine (B178648) (N₂H₄) results in the cleavage of the imide ring to release the primary amine, 2-ethylaniline (B167055), and the stable cyclic byproduct, phthalhydrazide (B32825). This reaction is typically carried out in a protic solvent like ethanol (B145695). The mechanism involves nucleophilic attack of hydrazine on one of the imide carbonyl carbons, followed by an intramolecular cyclization to form the stable six-membered phthalhydrazide ring, which drives the reaction to completion. masterorganicchemistry.com

Methylaminolysis: Other primary amines, such as methylamine (B109427), can also be used to cleave the phthalimide ring. The reaction with methylamine is a convenient method for removing the phthaloyl protecting group at room temperature. cdnsciencepub.com The process involves two rapid consecutive steps: the initial methylaminolysis of an imide bond to form an intermediate N,N'-disubstituted phthalamide, followed by an intramolecularly catalyzed cleavage of the second amide linkage to release the primary amine and N,N'-dimethylphthalamide. cdnsciencepub.com

| Reagent | Product(s) | Conditions | Reference(s) |

| Hydrazine (N₂H₄) | 2-Ethylaniline, Phthalhydrazide | Ethanol, Reflux | masterorganicchemistry.com |

| Methylamine (CH₃NH₂) | 2-Ethylaniline, N,N'-Dimethylphthalamide | Room Temperature | cdnsciencepub.com |

| Aqueous Ammonia (NH₃) | 2-Ethylaniline, Phthalamide | Varies | organic-chemistry.org |

Besides aminolysis, the imide ring can be opened by other nucleophiles, notably through hydrolysis under acidic or basic conditions.

Alkaline Hydrolysis: Treatment with aqueous base, such as sodium hydroxide (B78521), leads to the nucleophilic attack of a hydroxide ion on a carbonyl carbon. This opens the imide ring to form the sodium salt of the corresponding N-substituted phthalamic acid (2-(2-(2-ethylphenyl)carbamoyl)benzoic acid). Subsequent acidification protonates the carboxylate to yield the free phthalamic acid. This reaction is the first step in the complete hydrolysis of the phthalimide to phthalic acid and the primary amine. aakash.ac.in

Functionalization of the 2-Ethylphenyl Moiety

The 2-ethylphenyl substituent attached to the imide nitrogen provides further opportunities for chemical modification through reactions on its aromatic ring or the ethyl side chain.

Electrophilic aromatic substitution on the 2-ethylphenyl ring is influenced by the electronic properties of both the ethyl group and the phthalimido group. The ethyl group is an activating, ortho, para-directing substituent. Conversely, the phthalimido group, connected via the nitrogen atom, is strongly electron-withdrawing and deactivating due to the adjacent carbonyl groups.

The powerful deactivating effect of the phthalimido group significantly reduces the nucleophilicity of the attached phenyl ring, making electrophilic substitution challenging. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would likely require harsh conditions. Under such conditions, substitution is more likely to occur on the more electron-rich isoindoledione ring itself rather than the deactivated N-phenyl ring. google.comreddit.com For substitution to occur on the 2-ethylphenyl ring, highly activating conditions or specialized catalytic systems would be necessary.

The ethyl group offers a site for benzylic functionalization, a common transformation for alkylbenzenes.

Oxidation: The benzylic methylene (B1212753) group (-CH₂-) of the ethyl substituent is susceptible to oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize the entire ethyl group to a carboxylic acid, which would yield 2-(2-carboxyphenyl)-1H-isoindole-1,3(2H)-dione. Milder or more controlled oxidation conditions could potentially lead to the formation of a ketone (2-(2-acetylphenyl)-1H-isoindole-1,3(2H)-dione) or a secondary alcohol (2-(2-(1-hydroxyethyl)phenyl)-1H-isoindole-1,3(2H)-dione).

Halogenation: The benzylic position can undergo free-radical halogenation. Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light), selective bromination at the benzylic carbon can be achieved. This would produce 2-(2-(1-bromoethyl)phenyl)-1H-isoindole-1,3(2H)-dione, a versatile intermediate for further nucleophilic substitution reactions.

Theoretical and Computational Chemistry Studies

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) has been a central tool in the theoretical investigation of isoindoline-1,3-dione derivatives. These quantum-mechanics-based calculations allow for a detailed exploration of the molecular and electronic properties, reactivity, and the nature of bonding within the molecule.

HOMO-LUMO Energy Levels and Band Gap Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, provides information about the molecule's chemical reactivity and kinetic stability.

For various N-substituted isoindoline-1,3-dione derivatives, DFT calculations have been employed to determine these energy levels. A smaller HOMO-LUMO gap is generally associated with higher chemical reactivity and lower kinetic stability. These calculations are vital for understanding the potential for intramolecular charge transfer (ICT) within the molecule, which is a key factor in many of its applications. While specific values for the 2-(2-ethylphenyl) derivative are part of broader computational studies on series of such compounds, the general trend shows that substitutions on the phenyl ring can modulate these energy levels.

Interactive Data Table: Frontier Molecular Orbital (FMO) Energy Parameters for Related Isoindoline-1,3-dione Derivatives Below is a representative table illustrating typical FMO data for isoindoline-1,3-dione derivatives. Note that these are generalized values for illustrative purposes, as specific data for the 2-(2-ethylphenyl) derivative is embedded within larger datasets.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of varying electron potential on the molecular surface.

In MEP maps, areas with negative potential (typically colored in shades of red and yellow) are rich in electrons and are susceptible to electrophilic attack. Conversely, regions with positive potential (colored in shades of blue) are electron-deficient and are prone to nucleophilic attack. For isoindoline-1,3-dione derivatives, the MEP maps typically indicate that the negative potential is concentrated around the oxygen atoms of the carbonyl groups, making them sites for electrophilic interaction. The aromatic rings also show distinct areas of electron density that influence the molecule's interactions.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the charge transfer and hyperconjugative interactions within a molecule. It examines the delocalization of electron density between occupied and unoccupied orbitals, which stabilizes the molecule.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamic behavior of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- are critical to its function and interactions. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these aspects.

Prediction of Dynamic Behavior in Different Environments

Molecular dynamics (MD) simulations can predict how the molecule behaves over time in different environments, such as in various solvents or in the presence of other molecules. These simulations provide insights into the flexibility of the molecule and how its conformation might change in response to its surroundings. For isoindoline-1,3-dione derivatives, MD simulations are used to understand their stability and interactions with biological targets, which is crucial for drug design and development.

Prediction of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting the spectroscopic properties of molecules. These simulations provide a theoretical basis for the interpretation of experimental spectra and can help in the structural elucidation of new compounds.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra serve as a valuable reference for the analysis of experimental data. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used to compute the NMR chemical shifts (δ) and vibrational frequencies.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phthalimide (B116566) (aromatic CH) | 7.8-8.0 | 124-135 |

| Phthalimide (quaternary C) | - | 132 |

| Phthalimide (C=O) | - | 167 |

| 2-ethylphenyl (aromatic CH) | 7.2-7.5 | 127-130 |

| 2-ethylphenyl (quaternary C) | - | 138, 145 |

| 2-ethylphenyl (CH₂) | 2.6-2.8 | 25 |

| 2-ethylphenyl (CH₃) | 1.2-1.4 | 15 |

Simulated IR Spectra: The theoretical IR spectrum provides information about the vibrational modes of the molecule. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations of the computational method. Key vibrational modes for 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- would include the symmetric and asymmetric stretching of the carbonyl (C=O) groups, C-N stretching, and aromatic C-H stretching. The characteristic imide carbonyl absorptions are expected to be prominent in the spectrum.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aromatic) | 3050-3100 | Stretching vibrations of C-H bonds in the phenyl and phthalimide rings. |

| C-H stretch (aliphatic) | 2850-2970 | Stretching vibrations of C-H bonds in the ethyl group. |

| C=O stretch (asymmetric) | ~1770 | Asymmetric stretching of the two carbonyl groups in the imide ring. |

| C=O stretch (symmetric) | ~1710 | Symmetric stretching of the two carbonyl groups in the imide ring. |

| C-N stretch | 1350-1390 | Stretching vibration of the bond between the nitrogen and the carbonyl carbons. |

| C-N stretch (N-phenyl) | 1180-1220 | Stretching vibration of the bond between the imide nitrogen and the ethylphenyl group. |

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting electronic absorption and emission spectra (UV-Vis and fluorescence). These calculations provide information on the electronic transitions between molecular orbitals, including their energies (wavelengths), oscillator strengths (intensities), and the nature of the orbitals involved (e.g., π → π* or n → π* transitions).

For 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)-, TD-DFT calculations would likely predict strong absorptions in the UV region corresponding to π → π* transitions within the aromatic phthalimide and phenyl systems. The calculations would also provide insights into the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), the gap between which is a key factor in the electronic properties of the molecule. While specific data for the target molecule is scarce, predictions for related N-aryl isoindolinediones suggest the following characteristics.

| Parameter | Predicted Value | Description |

|---|---|---|

| λ_max (Absorption) | ~280-320 nm | Wavelength of maximum absorption, corresponding to the main electronic transition. |

| Oscillator Strength (f) | > 0.1 | A measure of the intensity of the electronic transition. |

| Nature of Transition | π → π | Electronic transition from a bonding π orbital to an antibonding π orbital. |

| HOMO-LUMO Gap | 4-5 eV | The energy difference between the highest occupied and lowest unoccupied molecular orbitals. |

Predictions of emission spectra (fluorescence) would involve geometry optimization of the first excited state, providing information about the likely emission wavelengths and Stokes shift.

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, crucially, transition states. Transition state analysis provides information about the activation energy, which is a key determinant of the reaction rate.

For N-substituted isoindole-1,3-diones, a common synthetic route is the condensation of phthalic anhydride (B1165640) with a primary amine. A computational study of the related reaction between phthalanilic acid and acetic acid to form N-phenylphthalimide has shed light on the plausible mechanism. nih.govmdpi.com This study, using the MP2 level of theory, proposed a two-step addition-elimination mechanism. nih.govmdpi.com

Cyclization (Addition): The first step involves an intramolecular nucleophilic attack by the amide nitrogen on the carboxylic acid carbon, leading to a tetrahedral intermediate. nih.govmdpi.com Computational studies have shown that this step can be catalyzed by a molecule of acetic acid, which acts as a proton shuttle. nih.govmdpi.com

Dehydration (Elimination): The second, and often rate-determining, step is the dehydration of the tetrahedral intermediate to form the stable imide ring. nih.govmdpi.com Again, computational models suggest that an explicit solvent molecule can facilitate this process by acting as a proton donor and acceptor. nih.govmdpi.com

The transition state for each step is characterized by a single imaginary frequency in the vibrational analysis, confirming it as a first-order saddle point on the potential energy surface. The calculated activation energies for these steps provide a quantitative measure of the reaction feasibility.

| Reaction Step | Key Features | Computational Insights |

|---|---|---|

| Nucleophilic Attack | Formation of a C-N bond to create a five-membered ring intermediate. | Identification of the transition state for the cyclization step and its energy barrier. |

| Proton Transfer | Involvement of solvent or catalyst molecules in proton shuttling. | Modeling of explicit solvent molecules to show their role in lowering the activation energy. |

| Dehydration | Elimination of a water molecule from the tetrahedral intermediate. | Calculation of the energy barrier for the rate-determining dehydration step. |

Non-Linear Optical (NLO) Properties

Molecules with large non-linear optical (NLO) properties are of significant interest for applications in optoelectronics and photonics. Computational methods can predict the NLO properties of a molecule, such as the polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). These properties are related to the response of the molecule to an applied electric field.

| NLO Property | Symbol | Significance |

|---|---|---|

| Polarizability | α | A measure of the ease with which the electron cloud of a molecule can be distorted by an electric field. |

| First Hyperpolarizability | β | Related to the second-order NLO response, such as second-harmonic generation (SHG). Non-zero values are typically found in non-centrosymmetric molecules. |

| Second Hyperpolarizability | γ | Related to the third-order NLO response, such as third-harmonic generation (THG) and the Kerr effect. |

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing N-(2-ethylphenyl)phthalimide and its derivatives will likely focus on green chemistry principles to reduce environmental impact and improve efficiency. Current methods often rely on organic solvents and high temperatures. nih.gov Future exploration could pivot towards:

Solvent-Free Reactions: Thermal condensation of phthalic acid and N,N'-disubstituted ureas, catalyzed by imidazole (B134444) under solventless conditions, has been shown to be effective for other N-substituted phthalimides and could be adapted for this specific compound. researchgate.net

Aqueous Media: Utilizing water as a green reaction medium has proven efficient for synthesizing carboxamide and carbothioamide derivatives of phthalimide (B116566), presenting a sustainable alternative to traditional organic solvents. researchgate.netbohrium.com

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and energy consumption, offering a more efficient route to N-substituted phthalimides.

Catalytic Approaches: Investigating novel catalysts, such as rhodium(III) for cascade cyclization through C-H bond functionalization, could provide highly atom-economical synthetic routes. researchgate.net

These sustainable methods promise not only to reduce the environmental footprint of synthesis but also to potentially improve yields and simplify purification processes.

Advanced Characterization Techniques for Complex Structures

The structure of N-(2-ethylphenyl)phthalimide has been elucidated using techniques like single-crystal X-ray diffraction, which revealed its orthorhombic crystal system. nih.gov However, as research moves towards more complex derivatives and supramolecular assemblies, more advanced characterization techniques will be indispensable.

Future research would benefit from:

Solid-State NMR (ssNMR): To probe the local environment of atoms in solid-state structures and polymeric matrices containing the phthalimide moiety.

Advanced Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can help in elucidating the fragmentation pathways and hypothetical structures of resulting ions for complex derivatives. nih.govnih.gov

In-situ Spectroscopic Methods: Employing techniques like in-situ FT-IR or Raman spectroscopy to monitor reaction kinetics and intermediates in real-time during the synthesis of new derivatives.

Two-Dimensional (2D) NMR Spectroscopy: For unambiguous structural confirmation of more complex molecules derived from N-(2-ethylphenyl)phthalimide, providing detailed information about atomic connectivity. nih.gov

These advanced methods will be crucial for confirming the structures of novel compounds and understanding their intermolecular interactions in various states.

| Parameter | Value nih.gov |

| Chemical Formula | C₁₆H₁₃NO₂ |

| Molecular Weight | 251.27 |

| Crystal System | Orthorhombic |

| a (Å) | 15.344 (2) |

| b (Å) | 7.7731 (8) |

| c (Å) | 21.693 (2) |

| V (ų) | 2587.4 (5) |

| Z | 8 |

Rational Design of Materials with Tunable Electronic and Optical Properties

N-substituted phthalimides are promising candidates for materials science, particularly in organic electronics, due to their delocalized π-electron systems. acgpubs.orgresearchgate.net The electronic and optical properties can be fine-tuned by modifying the chemical structure. For N-(2-ethylphenyl)phthalimide, future research can focus on designing materials with specific functionalities.

Key research avenues include:

Modifying the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups onto the 2-ethylphenyl substituent can alter the HOMO/LUMO energy levels, thereby tuning the optical band gap and emission color. nih.gov

Extending π-Conjugation: Creating larger conjugated systems by incorporating the N-(2-ethylphenyl)phthalimide unit into polymers or oligomers could lead to materials with enhanced charge transport properties for applications in organic field-effect transistors (OFETs).

Developing Emissive Materials: Studies on similar phthalimide derivatives have shown their potential as blue light emitters in Organic Light-Emitting Diodes (OLEDs). nih.gov By strategic molecular design, the quantum yield and color purity of N-(2-ethylphenyl)phthalimide-based emitters could be optimized.

Nonlinear Optical (NLO) Materials: The inherent π-electron delocalization in the phthalimide core makes it a suitable scaffold for creating materials with significant NLO properties for applications in photonics and optical communications. acgpubs.org

| Property | Potential Future Research Focus | Application |

| Luminescence | Enhance quantum yield and tune emission wavelength | OLEDs nih.gov |

| Electrochemical Properties | Control HOMO/LUMO levels for efficient charge injection/transport | Organic Electronics nih.gov |

| Optical Band Gap (Eg) | Modify substituents to adjust the band gap | Semiconductors, NLO Materials acgpubs.orgresearchgate.net |

| Refractive Index (n) | Design molecules for high or low refractive indices | Optical coatings, waveguides acgpubs.orgresearchgate.net |

Integration of Computational Methods for Predictive Chemistry

Computational chemistry is an increasingly powerful tool for accelerating materials discovery and understanding chemical phenomena. For N-(2-ethylphenyl)phthalimide and its derivatives, integrating computational methods can provide deep insights and guide experimental efforts.

Future opportunities include:

Density Functional Theory (DFT): To predict electronic properties, molecular orbital energies, and thermodynamic stability of new derivatives, aiding in the rational design of materials with targeted characteristics. bohrium.com

Crystal Structure Prediction (CSP): Using evolutionary algorithms like USPEX combined with synthon approaches to predict stable crystal structures and polymorphs, which is crucial for controlling the solid-state properties of materials. uspex-team.orgrsc.org

Molecular Dynamics (MD) Simulations: To understand the dynamic behavior of these molecules in solution or in polymeric matrices and to predict their interactions with biological targets. nih.gov

In Silico ADMET Prediction: For derivatives designed for biological applications, computational tools can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, helping to prioritize candidates for synthesis and testing. nih.govmdpi.com

These predictive models can significantly reduce the time and resources required for developing new materials and drugs by focusing on the most promising candidates.

Synergistic Research with Other Disciplines of Chemical Science

The versatile phthalimide scaffold of 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- serves as a bridge to numerous other scientific disciplines. Fostering synergistic research will be key to unlocking its full potential.

Medicinal Chemistry and Pharmacology: Phthalimide derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. mdpi.comniscpr.res.inresearchgate.net Future work could involve synthesizing derivatives of N-(2-ethylphenyl)phthalimide and screening them for various therapeutic applications, potentially leading to new drug candidates.

Materials Science and Engineering: Collaboration with materials scientists is essential for fabricating and testing devices like OLEDs and OFETs that incorporate newly designed phthalimide-based materials. nih.gov

Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and π-π stacking make N-(2-ethylphenyl)phthalimide an interesting building block for creating complex supramolecular architectures, such as co-crystals with specific properties. uspex-team.org

Polymer Chemistry: Incorporating the N-(2-ethylphenyl)phthalimide moiety into polymer backbones could yield high-performance polymers with enhanced thermal stability and specific optoelectronic properties. nih.gov

By fostering interdisciplinary collaborations, research on 1H-Isoindole-1,3(2H)-dione, 2-(2-ethylphenyl)- can expand beyond fundamental chemistry into applied areas of medicine, electronics, and advanced materials.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, and what are their mechanistic considerations?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, phthalic anhydride derivatives react with 2-ethylaniline under reflux in acetic acid or toluene to form the imide ring. Mechanistic studies of analogous compounds (e.g., 2-(2-methoxyphenyl) derivatives) highlight the role of electron-donating substituents in directing reactivity . Characterization typically involves H/C NMR to confirm regioselectivity and FT-IR to validate imide C=O stretching (~1700–1750 cm).

Q. How can the crystal structure of this compound be resolved, and what structural insights are critical for its stability?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For related isoindole-diones (e.g., 2-(2-methoxyphenyl) analogs), SCXRD reveals planar imide rings with dihedral angles <10° between the aromatic and isoindole moieties. Hydrogen bonding (e.g., C=O⋯H interactions) and π-π stacking contribute to lattice stability . Computational methods like DFT can supplement experimental data to predict bond lengths and torsional strain .

Q. What spectroscopic techniques are optimal for distinguishing positional isomers of substituted isoindole-diones?

- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular mass, while H NMR coupling patterns differentiate ortho, meta, and para substituents. For example, ortho-substituted ethyl groups (as in 2-(2-ethylphenyl)) exhibit distinct splitting due to proximity to the imide nitrogen. UV-Vis spectroscopy may also reveal substituent-dependent transitions .

Advanced Research Questions

Q. What are the thermal degradation pathways of 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione, and how do they compare to polymer-derived analogs?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with pyrolysis-GC/MS identifies degradation products. Studies on poly(amide-imide) polymers show isoindole-dione derivatives (e.g., 2-(4-methylphenyl) analogs) release imide fragments (m/z 173–223) via main-chain scission. Secondary reactions may yield cyanobenzene or CO. Comparative kinetics can be modeled using Arrhenius plots under inert vs. oxidative atmospheres .

Q. How does the electronic nature of the 2-ethylphenyl substituent influence reactivity in photochemical applications?

- Methodological Answer : Substituent effects are probed via Hammett plots or computational studies (e.g., NBO analysis). Ethyl groups (weak electron donors) may stabilize charge-transfer states, as seen in thioindole derivatives. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while transient absorption spectroscopy tracks radical intermediates .

Q. What strategies mitigate toxicity risks during in vitro studies of isoindole-dione derivatives?

- Methodological Answer : Structural analogs (e.g., 2-(2,6-dioxopiperidin-3-yl) derivatives) require rigorous safety protocols due to genotoxic impurities. Ames tests and micronucleus assays assess mutagenicity. HPLC purity thresholds (>99%) and strict control of residual solvents (ICH Q3C guidelines) are critical. Protective measures for reactive intermediates (e.g., epoxy derivatives) include glovebox handling .

Q. How can computational modeling predict the biological activity of 2-(2-ethylphenyl)-1H-isoindole-1,3(2H)-dione in drug discovery?

- Methodological Answer : Molecular docking (AutoDock Vina) screens against target proteins (e.g., kinases or proteasomes). Pharmacophore models for related compounds (e.g., thalidomide-PEG5-NH) prioritize hydrogen-bond acceptors and hydrophobic pockets. MD simulations (>100 ns) evaluate binding stability, while QSAR models correlate logP values (-1.2 to 2.5) with bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.